molecular formula C12H13N5O B8448563 5-Amino-4-cyano-3-(4-ethoxy-phenylamino)-pyrazole

5-Amino-4-cyano-3-(4-ethoxy-phenylamino)-pyrazole

Cat. No. B8448563
M. Wt: 243.26 g/mol
InChI Key: GNZZXBQACCMCIA-UHFFFAOYSA-N
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Patent
US05981533

Procedure details

A mixture of 21.5 g (82.9 mmol) of 2-cyano-3-(4-ethoxy-phenylamino)-3-methylmercapto-acrylonitrile, 4.31 ml (87 mmol) of hydrazine hydrate and 110 ml of methanol is heated under reflux for 7 hours and then concentrated by evaporation in vacuo. Recrystallization of the residue from ethyl acetate/hexane yields the title compound; m.p. 166-167° C.
Name
2-cyano-3-(4-ethoxy-phenylamino)-3-methylmercapto-acrylonitrile
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[C:6]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=1)SC)[C:4]#[N:5])#[N:2].O.[NH2:20][NH2:21]>CO>[NH2:2][C:1]1[NH:21][N:20]=[C:6]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][CH:11]=2)[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
2-cyano-3-(4-ethoxy-phenylamino)-3-methylmercapto-acrylonitrile
Quantity
21.5 g
Type
reactant
Smiles
C(#N)C(C#N)=C(SC)NC1=CC=C(C=C1)OCC
Name
Quantity
4.31 mL
Type
reactant
Smiles
O.NN
Name
Quantity
110 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1)NC1=CC=C(C=C1)OCC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.